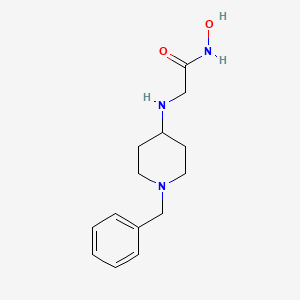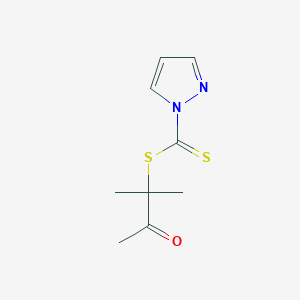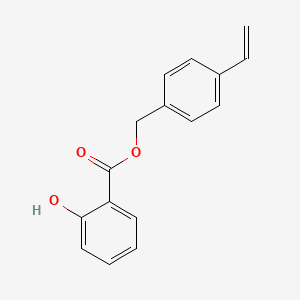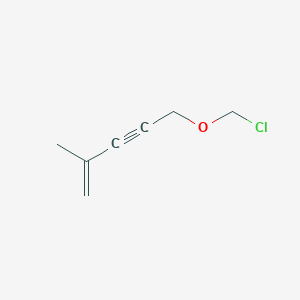![molecular formula C20H23NSe B14196851 Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- CAS No. 831200-76-1](/img/structure/B14196851.png)
Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- is a complex organic compound characterized by the presence of a benzenemethanamine core structure with a phenylseleno group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylseleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylseleno group yields selenoxide derivatives, while reduction of the imine group results in the formation of secondary amines .
Scientific Research Applications
Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of seleno compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can form covalent bonds with thiol groups in proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: This compound has a similar benzenemethanamine core but lacks the phenylseleno group, resulting in different chemical properties and reactivity.
Benzenemethanamine, N-(1-methylethyl)-: Another similar compound with an isopropyl group instead of the phenylseleno group, leading to variations in its chemical behavior.
Benzenemethanamine, α-methyl-N-(1-phenylethyl)-:
Uniqueness
The presence of the phenylseleno group in Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- makes it unique among similar compounds.
Properties
CAS No. |
831200-76-1 |
|---|---|
Molecular Formula |
C20H23NSe |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-benzyl-1-(1-phenylselanylcyclohexyl)methanimine |
InChI |
InChI=1S/C20H23NSe/c1-4-10-18(11-5-1)16-21-17-20(14-8-3-9-15-20)22-19-12-6-2-7-13-19/h1-2,4-7,10-13,17H,3,8-9,14-16H2 |
InChI Key |
JPRBLQYLSVXLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C=NCC2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)







![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)

![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)

